molecular formula C17H15N5O3 B2840018 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine CAS No. 1325701-50-5

2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine

Cat. No.: B2840018
CAS No.: 1325701-50-5
M. Wt: 337.339
InChI Key: WJUXHBLXANZCOD-UHFFFAOYSA-N
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Description

  • Starting materials: Pyrimidine derivatives.
  • Reaction conditions: Nucleophilic substitution reactions.
  • Methoxyphenyl Attachment:

    • Starting materials: Methoxyphenyl derivatives.
    • Reaction conditions: Coupling reactions using palladium catalysts.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

      Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.

    Common Reagents and Conditions:

      Oxidation: Reagents such as potassium permanganate or chromium trioxide.

      Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

    Major Products:

      Oxidation: Phenolic derivatives.

      Reduction: Amine derivatives.

      Substitution: Various substituted derivatives depending on the reagents used.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of new synthetic methodologies.

    Biology:

    • Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine:

    • Explored as a lead compound in drug discovery programs targeting various diseases.
    • Studied for its potential therapeutic effects and pharmacokinetic properties.

    Industry:

    • Utilized in the development of new materials with specific properties, such as polymers or coatings.
    • Applied in the design of novel catalysts for chemical reactions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone core, followed by the introduction of the oxadiazole and pyrimidine moieties. The final step involves the attachment of the methoxyphenyl group.

    • Azetidinone Core Synthesis:

      • Starting materials: β-lactam precursors.
      • Reaction conditions: Cyclization reactions under basic or acidic conditions.
    • Oxadiazole Formation:

      • Starting materials: Hydrazides and carboxylic acids.
      • Reaction conditions: Cyclization reactions using dehydrating agents such as phosphorus oxychloride.

    Mechanism of Action

    • 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine shares structural similarities with other azetidinone derivatives, oxadiazole derivatives, and pyrimidine derivatives.

    Uniqueness:

    • The combination of the methoxyphenyl, oxadiazole, pyrimidine, and azetidinone moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.
    • Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity due to the synergistic effects of its functional groups.

    Comparison with Similar Compounds

    • 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
    • (3-Methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
    • (3-Methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propanone

    Properties

    IUPAC Name

    (3-methoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H15N5O3/c1-24-13-5-2-4-11(8-13)17(23)22-9-12(10-22)16-20-15(21-25-16)14-18-6-3-7-19-14/h2-8,12H,9-10H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WJUXHBLXANZCOD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H15N5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    337.33 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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